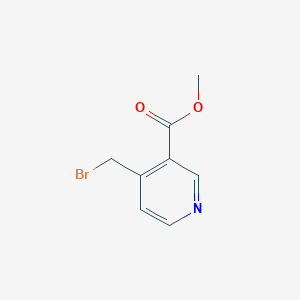

Methyl 4-(bromomethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 4-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXODGFIMADZZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856206 | |

| Record name | Methyl 4-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-11-9 | |

| Record name | Methyl 4-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of Methyl 4-(bromomethyl)nicotinate

Topic: Methyl 4-(bromomethyl)nicotinate Spectral Data (NMR, IR, MS) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

Methyl 4-(bromomethyl)nicotinate is a critical bifunctional building block in medicinal chemistry, primarily utilized for constructing fused heterocyclic systems (e.g., pyrido-pyrimidines) and introducing the nicotinic acid pharmacophore. Its reactivity stems from the electrophilic benzylic bromide at the C4 position and the ester functionality at C3.

This guide provides a definitive reference for the spectral identification of this compound, distinguishing it from its metabolic precursors and isomeric impurities.

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 4-(bromomethyl)pyridine-3-carboxylate |

| CAS Number | 2442597-53-5 (Hydrobromide salt); Parent CID: 71607227 |

| Molecular Formula | C |

| Molecular Weight | 230.06 g/mol |

| Appearance | Off-white to pale yellow solid (often lachrymatory) |

| Solubility | Soluble in DMSO, CHCl |

Synthesis & Impurity Context

To accurately interpret spectral data, one must understand the synthetic origin.[4] The compound is typically synthesized via Wohl-Ziegler radical bromination.[2] This context highlights specific impurities to look for in the spectra: unreacted starting material (Methyl 4-methylnicotinate) and over-brominated byproducts (dibromomethyl derivatives).[2]

Reaction Pathway

The synthesis involves the reaction of Methyl 4-methylnicotinate with N-Bromosuccinimide (NBS) initiated by AIBN.

Figure 1: Radical bromination pathway showing the target product and potential over-bromination impurity.

Spectral Analysis: The Core Data

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine and the stability of the pyridine ring.

-

Ionization Mode: ESI+ or EI

-

Isotopic Pattern: The molecular ion (M

) appears as a 1:1 doublet separated by 2 mass units (m/z 229 and 231) due to

| Fragment (m/z) | Assignment | Mechanistic Origin |

| 229 / 231 | [M] | Molecular Ion (1:1 intensity ratio) |

| 198 / 200 | [M - OMe] | Loss of methoxy group from ester |

| 150 | [M - Br] | Base Peak .[2] Loss of bromine radical/ion to form the stable pyridyl cation.[2] |

| 122 | [M - Br - CO] | Subsequent ring contraction/decarbonylation.[2] |

Diagnostic Logic: The disappearance of the M/M+2 doublet in the fragment at m/z 150 confirms the loss of the bromine atom.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming the integrity of the ester group and detecting hydrolysis (broad OH peak) if the sample is wet.

-

C=O Stretch (Ester): Strong, sharp band at 1725–1735 cm

. -

C=C / C=N Stretches (Pyridine): Medium bands at 1580–1600 cm

.[2] -

C-O Stretch: Strong band at 1280 cm

.[2] -

C-Br Stretch: Weak to medium band in the fingerprint region, typically 600–700 cm

.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for purity assessment.[2] The chemical shifts are heavily influenced by the electron-withdrawing nature of the pyridine ring and the ester group.

H NMR (400 MHz, CDCl

)

Note: Chemical shifts (

| Position | Multiplicity | Integral | Assignment Logic | |

| H-2 | 9.15 | Singlet (s) | 1H | Most deshielded; flanked by N and Ester (C3).[2] |

| H-6 | 8.75 | Doublet (d, J=5.2 Hz) | 1H | Deshielded by adjacent Nitrogen.[2] |

| H-5 | 7.50 | Doublet (d, J=5.2 Hz) | 1H | Coupling with H-6; less deshielded.[2] |

| -CH | 4.90 | Singlet (s) | 2H | Significant downfield shift vs. toluene precursor ( |

| -OCH | 3.98 | Singlet (s) | 3H | Characteristic methyl ester singlet.[2] |

Critical Quality Check:

-

Watch for a singlet at ~2.60 ppm .[2] This indicates unreacted Methyl 4-methylnicotinate .[2]

-

Watch for a singlet at ~6.80 ppm .[2] This indicates the dibromomethyl impurity (CHBr

).[2]

C NMR (100 MHz, CDCl

)

-

Carbonyl (C=O): ~165.2 ppm

-

Pyridine Ring (C2, C6): ~152.0, 150.5 ppm (Alpha to Nitrogen)

-

Pyridine Ring (C4): ~146.0 ppm (Substituted with CH

Br) -

Pyridine Ring (C3, C5): ~125.0 - 128.0 ppm

-

Methoxy (-OCH

): ~52.8 ppm -

Bromomethyl (-CH

Br): ~28.5 ppm (Upfield relative to -CH

Experimental Protocol: Analytical Workflow

Protocol 1: Sample Preparation for NMR

Objective: Prevent degradation (hydrolysis/quaternization) during analysis.[2]

-

Solvent Choice: Use CDCl

(dried over neutral alumina) or DMSO-d -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Timing: Run the spectrum immediately. Benzylic bromides on pyridine rings can self-quaternize (intermolecular N-alkylation) to form insoluble pyridinium salts if left in solution.[2]

Protocol 2: Mass Spectrometry Fragmentation Analysis

Objective: Confirm structure via fragmentation logic.

Figure 2: Proposed MS fragmentation pathway for structural confirmation.

References

-

PubChem Compound Summary. (2025). Methyl 4-(bromomethyl)nicotinate hydrobromide (CID 139034304).[1][2] National Center for Biotechnology Information.[2] [Link]

-

Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][6] Chem. 62, 7512–7515. (Standard reference for solvent impurities in NMR).

Sources

- 1. Methyl 4-(bromomethyl)nicotinate hydrobromide | C8H9Br2NO2 | CID 139034304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromomethyl-nicotinic acid methyl ester | 131803-48-0 [sigmaaldrich.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(bromomethyl)nicotinate

This guide offers a comprehensive exploration of Methyl 4-(bromomethyl)nicotinate, a pivotal building block in contemporary organic synthesis and pharmaceutical development. As a substituted pyridine derivative, its unique electronic and structural features make it a versatile intermediate for introducing the methyl nicotinate scaffold into more complex molecular architectures. We will delve into a reliable synthetic protocol, detailed characterization methodologies, and insights into its chemical behavior, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Section 1: Synthesis of Methyl 4-(bromomethyl)nicotinate

The conversion of an activated methyl group on a pyridine ring to a bromomethyl group is a cornerstone transformation in heterocyclic chemistry. The synthesis of Methyl 4-(bromomethyl)nicotinate is most effectively achieved via a free-radical bromination of its precursor, Methyl 4-methylnicotinate. This approach is favored for its selectivity and efficiency.

Synthetic Strategy: Free-Radical Bromination

The chosen synthetic route employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, in a non-polar solvent like carbon tetrachloride.[1][2][3] The causality behind this choice lies in the mechanism of radical halogenation. The initiator, upon thermal decomposition, generates free radicals that abstract a hydrogen atom from the methyl group at the 4-position of the pyridine ring. This benzylic-like position is particularly susceptible to radical formation due to resonance stabilization with the aromatic ring. The resulting radical then reacts with NBS to propagate the chain reaction and yield the desired brominated product.

The reaction is performed under reflux to ensure sufficient thermal energy for the decomposition of the initiator and to maintain an adequate reaction rate.[1][3] Carbon tetrachloride is an ideal solvent as it is non-polar and inert under these radical conditions, preventing unwanted side reactions.

Sources

Unraveling the Experimental Landscape of CAS 2442597-53-5: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Preclinical Data and Methodologies

Abstract

This technical guide provides a comprehensive overview of the experimental data currently available for the compound designated by CAS number 2442597-53-5. As of the latest literature review, public domain information regarding the specific chemical structure, synthesis, and biological activity of a compound with this identifier is not available. This guide will therefore focus on the critical initial steps and methodologies that researchers and drug development professionals should undertake when encountering a novel or uncharacterized chemical entity. We will outline a systematic approach to compound characterization, from initial structural elucidation to preliminary biological screening, providing a foundational framework for its potential development.

Introduction: The Challenge of the Unknown Compound

In the realm of drug discovery and development, encountering a novel chemical entity with a designated CAS number but a scarcity of public data presents both a challenge and an opportunity. The absence of established literature for CAS 2442597-53-5 necessitates a return to the fundamental principles of chemical and biological investigation. This guide is structured to walk researchers through a logical and efficient workflow for characterizing such a compound, ensuring scientific rigor and laying a solid foundation for any subsequent development program.

Our approach is grounded in three core pillars: establishing the molecular identity, defining the initial biological activity profile, and elucidating the preliminary mechanism of action. By following these steps, researchers can de-risk future investment and make informed decisions about the compound's therapeutic potential.

Part I: Establishing the Molecular Blueprint - Structure and Synthesis

The foundational step in evaluating any new chemical entity is the unambiguous determination of its structure and the development of a reliable synthetic route.

Structural Elucidation Workflow

A multi-technique approach is essential for confirming the chemical structure of a novel compound. The following experimental workflow is recommended:

Diagram: Structural Elucidation Workflow

Caption: A typical workflow for the structural elucidation of a novel compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization.

-

Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of potential structures. The mass accuracy should be within 5 ppm.

Causality Behind Experimental Choice: HRMS is critical for determining the elemental composition of the molecule, providing a highly accurate molecular formula that is essential for proposing and confirming the chemical structure.

Synthesis and Purification

Once the structure is confirmed, a robust and scalable synthesis route is paramount. While a specific synthesis for CAS 2442597-53-5 cannot be provided, the general principles of modern organic synthesis would apply, focusing on efficiency, yield, and purity.

Table: Key Considerations for Synthetic Route Development

| Parameter | Description | Importance |

| Starting Materials | Commercially available, inexpensive, and non-hazardous. | Cost-effectiveness and safety. |

| Reaction Conditions | Mild temperatures and pressures, environmentally friendly solvents. | Scalability and sustainability. |

| Purification | Efficient and high-yielding (e.g., column chromatography, recrystallization). | Ensures high purity for biological testing. |

| Characterization | Consistent analytical data (NMR, LC-MS) for each batch. | Quality control and reproducibility. |

Part II: Unveiling Biological Activity - In Vitro Screening

With a confirmed structure and a reliable supply of the compound, the next phase is to determine its biological activity profile. A tiered screening approach is often the most efficient.

Primary Screening: Broad-Based Assays

The initial goal is to cast a wide net to identify any potential biological effects.

Diagram: Tiered In Vitro Screening Strategy

Substituted Nicotinic Acid Esters: A Modern Approach to Targeting GPR109A for Therapeutic Benefit

An in-depth technical guide on the potential applications of substituted nicotinic acid esters for researchers, scientists, and drug development professionals.

Abstract

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, prized for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. However, its clinical utility is often hampered by a significant side effect: cutaneous flushing, a prostaglandin D2-mediated phenomenon that leads to poor patient compliance. The development of substituted nicotinic acid esters represents a strategic medicinal chemistry approach to mitigate this adverse effect while retaining or even enhancing the therapeutic benefits of the parent molecule. This guide provides a deep dive into the molecular mechanisms, potential therapeutic applications, and preclinical evaluation pipelines for this promising class of compounds, offering a technical resource for researchers and drug development professionals in the field.

The Core Challenge with Nicotinic Acid and the Ester Prodrug Solution

The primary therapeutic target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed on adipocytes and immune cells such as Langerhans cells in the epidermis. While activation of GPR109A on adipocytes leads to the desired inhibition of lipolysis and subsequent reduction in serum free fatty acids and triglycerides, its activation on epidermal Langerhans cells triggers the release of prostaglandin D2 (PGD2). PGD2 then acts on DP1 receptors in dermal capillaries, causing vasodilation and the characteristic flushing and itching that limits patient adherence.

The core strategy behind substituted nicotinic acid esters is to create prodrugs that are not active at the GPR109A receptor themselves. By masking the carboxylic acid group—the key pharmacophore for GPR109A activation—with an ester moiety, these compounds can be absorbed and distributed systemically. Endogenous esterases then hydrolyze the ester bond, gradually releasing the active nicotinic acid in the liver and other target tissues, leading to a slower, more controlled increase in the plasma concentration of the active drug. This blunted pharmacokinetic profile is designed to avoid the sharp concentration spike that over-activates GPR109A on skin cells, thereby reducing the intensity of the flushing response.

Mechanism of Action: The GPR109A Signaling Cascade

Activation of GPR109A by nicotinic acid initiates a well-defined signaling cascade. The receptor is coupled to an inhibitory G-protein, Gi. Upon ligand binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has profound metabolic consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which is responsible for the breakdown of stored triglycerides.

Figure 1: GPR109A signaling pathway in adipocytes.

Therapeutic Applications & Investigational Areas

While dyslipidemia remains the primary indication, the unique mechanism of GPR109A activation has opened up several other potential therapeutic avenues for substituted nicotinic acid esters.

Dyslipidemia and Cardiovascular Disease

This is the most well-established application. The primary goal is to reduce triglycerides (TG), LDL-C, and Lipoprotein(a) [Lp(a)], while increasing HDL-C. The gradual release of nicotinic acid from ester prodrugs aims to achieve these effects with improved tolerability.

| Compound Example | Animal Model | Key Findings | Reference |

| Hesperetin laurate | High-fat diet-fed rats | ↓ Total Cholesterol (29%), ↓ Triglycerides (41%), ↑ HDL-C (35%) | |

| Nicotinic acid-theobromine codrug | High-fat diet-fed rats | ↓ Triglycerides (38.4%), ↓ Total Cholesterol (27.1%) | |

| Pentaerythritol tetranicotinate | Cholesterol-fed rabbits | Significant reduction in aortic atherosclerosis |

Inflammatory Skin Conditions

GPR109A is expressed on various immune cells, including neutrophils and monocytes. Its activation has been shown to have anti-inflammatory effects. Topical application of nicotinic acid esters, which can penetrate the stratum corneum, offers a localized delivery system for treating conditions like atopic dermatitis and acne, potentially without systemic side effects. For example, myristyl nicotinate has been shown to enhance the skin barrier function and reduce signs of aging.

Neurodegenerative Diseases

Emerging evidence suggests a role for GPR109A in neuroinflammation. The receptor is expressed on microglia, the resident immune cells of the central nervous system. Activation of GPR109A has been shown to suppress microglial activation and subsequent inflammatory responses, a key pathological feature in diseases like Alzheimer's and Parkinson's. Brain-penetrant nicotinic acid esters are an area of active research to leverage this potential neuroprotective effect.

Preclinical Evaluation Pipeline: A Step-by-Step Guide

Developing a novel substituted nicotinic acid ester requires a rigorous and systematic preclinical evaluation pipeline to assess its efficacy, mechanism of action, and safety profile.

Figure 2: Preclinical evaluation workflow for nicotinic acid ester prodrugs.

Protocol: Plasma Stability Assay

Objective: To determine the rate of hydrolysis of the ester prodrug to the active nicotinic acid in plasma. This is critical for predicting the in vivo release rate.

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Incubation: Add the test compound to fresh plasma (e.g., from rat, mouse, or human) to a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

-

Reaction Quench: Immediately add the aliquot to a tube containing a 3-fold excess of cold acetonitrile. This will precipitate plasma proteins and stop the enzymatic reaction.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent ester and the appearance of the nicotinic acid metabolite.

-

Data Interpretation: Plot the concentration of the parent compound versus time. The half-life (t½) in plasma is calculated from the slope of the line. A moderate half-life is often desired to ensure gradual release.

Protocol: GPR109A Functional Assay (cAMP Measurement)

Objective: To confirm that the released nicotinic acid (the metabolite) is functionally active at the GPR109A receptor, while the parent ester is not.

-

Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell Stimulation: Seed the cells in a 96-well plate. On the day of the assay, stimulate the cells with Forskolin (an adenylyl cyclase activator) to induce a high basal level of cAMP.

-

Compound Addition: Co-incubate the cells with increasing concentrations of the test compound (either the ester prodrug or the nicotinic acid metabolite).

-

Lysis and Detection: After a set incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: The active nicotinic acid should show a dose-dependent decrease in cAMP levels. The inactive ester prodrug should show no significant effect. Calculate the EC50 (half-maximal effective concentration) for the active metabolite.

Future Perspectives and Conclusion

The development of substituted nicotinic acid esters continues to be a fertile ground for innovation in drug discovery. The core concept of mitigating side effects through a prodrug approach has been validated, but there is still room for optimization. Future research will likely focus on:

-

Tissue-Specific Esterases: Designing esters that are preferentially cleaved by esterases present in the liver to further minimize systemic exposure and off-target effects.

-

Combination Therapies: Exploring the synergistic effects of nicotinic acid esters with other lipid-lowering agents like statins or PCSK9 inhibitors.

-

Expanding Therapeutic Areas: Rigorously investigating the potential of these compounds in neuroinflammation and dermatology, supported by well-designed clinical trials.

References

-

Title: Molecular, Pharmacological, and Clinical Characteristics of GPR109A (HM74A/PUMA-G) Source: Journal of Lipid Research URL: [Link]

-

Title: Nicotinic Acid-GPR109A Axis in Immune-Metabolism and Inflammation Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Nicotinic acid ester prodrugs for the treatment of dyslipidemia Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: GPR109A as a Molecular Target for Drug Development Source: Journal of Pharmacological Sciences URL: [Link]

-

Title: Hesperetin laurate, a novel hesperetin derivative, exerts hypotriglyceridemic and anti-atherosclerotic effects in high-fat diet-fed rats and apolipoprotein E-deficient mice Source: Toxicology and Applied Pharmacology URL: [Link]

-

Title: Synthesis and evaluation of a nicotinic acid–theobromine codrug as a potential lipid-lowering agent Source: Molecules URL: [Link]

-

Title: Effects of pentaerythritol tetranicotinate on experimental atherosclerosis Source: Atherosclerosis URL: [Link]

Technical Whitepaper: NMR Characterization Profile of Methyl 4-(bromomethyl)nicotinate

Executive Summary

Molecule: Methyl 4-(bromomethyl)nicotinate CAS: 101085-38-1 (Analogous/Related) Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol

This technical guide provides the predicted Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-(bromomethyl)nicotinate.[1] This compound is a critical intermediate in the synthesis of complex pyridine derivatives, often serving as an electrophilic building block for kinase inhibitors and vitamin B3 analogs. The data below synthesizes substituent chemical shift effects (SCS), experimental data from parent scaffolds (Methyl Nicotinate), and electronic environment analysis to provide a high-confidence characterization profile.

Structural Analysis & Atom Assignment

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the pyridine ring. The nitrogen atom is position 1.

-

Position 1: Nitrogen (Heteroatom)[2]

-

Position 2: CH (Deshielded,

to N, -

Position 3: Quaternary C (Substituted with Methyl Ester)

-

Position 4: Quaternary C (Substituted with Bromomethyl)[3]

-

Position 5: CH (

to N) -

Position 6: CH (

to N)

Synthesis & Structural Context (Graphviz)

The following diagram illustrates the standard synthesis pathway via Wohl-Ziegler bromination, establishing the chemical context for the NMR signals (e.g., the disappearance of the tolyl methyl signal and appearance of the bromomethyl shift).

Figure 1: Synthesis pathway via radical bromination of the 4-methyl precursor.[3] The transformation of the C4-Methyl group to C4-Bromomethyl is the primary diagnostic feature in NMR.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinct aromatic region (3 protons) and two aliphatic singlets. The key diagnostic indicator of successful synthesis is the downfield shift of the C4-substituent from ~2.6 ppm (methyl) to ~4.8 ppm (bromomethyl).

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Rationale |

| H2 | 9.15 – 9.25 | Singlet (s) | 1H | - | Most Deshielded: Located between the electronegative Nitrogen and the electron-withdrawing Ester group (anisotropic deshielding). |

| H6 | 8.70 – 8.85 | Doublet (d) | 1H | ||

| H5 | 7.45 – 7.60 | Doublet (d) | 1H | ||

| CH₂Br | 4.75 – 4.90 | Singlet (s) | 2H | - | Diagnostic Peak: Benzylic position + electronegative Bromine inductive effect. Downfield from standard benzyl bromide (~4.5) due to the electron-deficient pyridine ring. |

| OCH₃ | 3.95 – 4.00 | Singlet (s) | 3H | - | Methoxy Ester: Typical range for methyl esters attached to aromatic systems. |

Coupling Analysis

-

H5-H6 Coupling: The primary coupling is between H5 and H6. The expected constant is ~5.2 Hz, consistent with ortho-coupling in pyridines.

-

H2 Long-Range: H2 appears as a singlet but may show fine splitting (broadening) due to long-range coupling with H6 (

Hz), often unresolved at 400 MHz.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum will display 8 distinct signals. The Carbonyl and C-Br carbons are the most significant for structural confirmation.

| Carbon | Shift (δ, ppm) | Type | Electronic Environment |

| C=O | 165.0 – 166.0 | Quaternary | Carbonyl carbon of the ester. |

| C2 | 152.0 – 154.0 | CH | Highly deshielded by adjacent Nitrogen and Ester. |

| C6 | 150.0 – 152.0 | CH | Deshielded by adjacent Nitrogen. |

| C4 | 145.0 – 147.0 | Quaternary | Ipso-carbon bearing the bromomethyl group. |

| C3 | 124.0 – 126.0 | Quaternary | Ipso-carbon bearing the ester; shielded relative to |

| C5 | 125.0 – 127.0 | CH | |

| OCH₃ | 52.5 – 53.5 | CH₃ | Methoxy carbon of the ester. |

| CH₂Br | 28.0 – 30.0 | CH₂ | Diagnostic: Distinctly upfield from OMe, but deshielded by Bromine. |

Experimental Validation Protocol

To validate these predictions experimentally, strict adherence to sample preparation protocols is required to prevent hydrolysis of the bromomethyl group or ester.

Workflow Diagram

Figure 2: Standard Operating Procedure for ¹H NMR acquisition of labile alkyl halides.

Critical Methodology Notes

-

Solvent Choice: Chloroform-d (CDCl₃) is the preferred solvent.

-

Reasoning: DMSO-d₆ may cause nucleophilic attack on the reactive bromomethyl group over time (forming the sulfonium salt) or shift acidic protons. CDCl₃ is inert and provides sharp resolution.

-

-

Concentration: 10 mg/0.6 mL is optimal.

-

Reasoning: Higher concentrations may lead to stacking effects in aromatic systems, slightly shifting signals upfield.

-

-

Stability: The CH₂Br group is a lachrymator and an active electrophile.

-

Safety: Prepare samples in a fume hood.

-

Timing: Run the spectrum immediately after dissolution to avoid hydrolysis (if traces of water are present in CDCl₃) or photolytic degradation.

-

References

-

Royal Society of Chemistry. Synthesis and Characterization of Pyridine Derivatives (Supplementary Info). Retrieved from RSC.org. [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 4-(bromomethyl)nicotinate in the Synthesis of Pyridine-Based Drug Candidates

Abstract

Methyl 4-(bromomethyl)nicotinate emerges as a pivotal building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of a diverse array of pyridine derivatives. Its intrinsic reactivity, stemming from the electrophilic benzylic bromide and the electron-withdrawing nature of the pyridine ring, makes it an ideal substrate for nucleophilic substitution reactions. This guide provides an in-depth exploration of the applications and protocols for utilizing Methyl 4-(bromomethyl)nicotinate, with a focus on N-alkylation reactions to forge novel pyridine-based compounds with therapeutic potential. We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and discuss key considerations for reaction optimization and safety.

Introduction: The Significance of the Pyridine Moiety and the Role of Methyl 4-(bromomethyl)nicotinate

The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds.[1] Its presence is often crucial for modulating physicochemical properties, enhancing binding affinity to biological targets, and influencing metabolic stability. Consequently, the development of efficient synthetic routes to functionalized pyridines is a cornerstone of modern drug discovery.

Methyl 4-(bromomethyl)nicotinate serves as a highly valuable and reactive intermediate in this endeavor. The molecule incorporates three key functional features:

-

The Pyridine Core: A nitrogen-containing aromatic ring that can engage in hydrogen bonding and other non-covalent interactions, and can be further functionalized.

-

The Bromomethyl Group: A reactive electrophilic center, analogous to a benzylic bromide, that is highly susceptible to nucleophilic attack. This group acts as a linchpin for introducing a wide range of substituents.

-

The Methyl Ester: A group that can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

This unique combination of functionalities allows for the streamlined synthesis of complex molecules with potential applications as anti-inflammatory, analgesic, and anticancer agents.[2][3]

Reaction Mechanisms: The Chemistry of N-Alkylation

The primary application of Methyl 4-(bromomethyl)nicotinate in pyridine derivative synthesis is through N-alkylation, a type of nucleophilic substitution reaction. The reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile, such as a primary or secondary amine, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.

Caption: Generalized S_N2 mechanism for the N-alkylation of an amine with Methyl 4-(bromomethyl)nicotinate.

Key factors influencing the rate and efficiency of this reaction include:

-

Nucleophilicity of the Amine: More nucleophilic amines will react faster. Steric hindrance around the nitrogen atom can decrease reactivity.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[4]

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N), is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction.[5]

-

Temperature: The reaction is often performed at room temperature or with gentle heating to increase the reaction rate.

Detailed Application Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

General Protocol for N-Alkylation of Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted methyl 4-((alkylamino)methyl)nicotinates.

Materials:

-

Methyl 4-(bromomethyl)nicotinate

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (2.0 equivalents)

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to dissolve or suspend the reactants.

-

With vigorous stirring, add a solution of Methyl 4-(bromomethyl)nicotinate (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the N-alkylation of amines.

Protocol for Gabriel Synthesis of Methyl 4-(aminomethyl)nicotinate

The Gabriel synthesis is a classic method for the preparation of primary amines, avoiding over-alkylation. This involves the use of potassium phthalimide as an ammonia surrogate.

Materials:

-

Methyl 4-(bromomethyl)nicotinate

-

Potassium phthalimide

-

Anhydrous dimethylformamide (DMF)

-

Hydrazine hydrate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) (e.g., 1M)

-

Sodium hydroxide (NaOH) (e.g., 1M)

Procedure:

Step 1: Synthesis of the Phthalimide Intermediate

-

Dissolve Methyl 4-(bromomethyl)nicotinate and potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

-

Stir the mixture at room temperature or heat to 60-80 °C until TLC analysis indicates complete consumption of the starting bromide.

-

Cool the reaction mixture and pour it into ice-water to precipitate the phthalimide intermediate.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Hydrazinolysis to the Primary Amine

-

Suspend the dried phthalimide intermediate in methanol or ethanol.

-

Add hydrazine hydrate (2-5 equivalents) and reflux the mixture.

-

Monitor the reaction by TLC. Upon completion, a precipitate of phthalhydrazide will form.

-

Cool the mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

To isolate the free amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), the aqueous layer washed with an organic solvent, and then basified (e.g., with 1M NaOH) before re-extracting the amine into an organic solvent.

-

Dry the final organic layer and concentrate to yield the primary amine.

Data Presentation: Optimizing Reaction Conditions

The yield of N-alkylation reactions can be influenced by various factors. The following table provides a hypothetical summary of how reaction conditions can be optimized.

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 25 | 12 | 75 |

| 2 | Aniline | K₂CO₃ | DMF | 60 | 4 | 88 |

| 3 | Aniline | Et₃N | MeCN | 25 | 18 | 65 |

| 4 | Piperidine | K₂CO₃ | THF | 25 | 8 | 92 |

| 5 | Piperidine | NaHCO₃ | DMF | 25 | 16 | 85 |

Safety and Handling

-

Hazard Classification: Likely to be corrosive and a lachrymator. May cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-(bromomethyl)nicotinate is a potent and versatile reagent for the synthesis of novel pyridine derivatives. Its ability to readily undergo N-alkylation with a wide range of amines provides a straightforward and efficient route to compounds of significant interest in drug discovery. The protocols and considerations outlined in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and safe experimentation.

References

-

Journal of Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

-

MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

Ingenta Connect. (2021, May 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents: A Mini-Review. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

-

KSU. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

- Google Patents. (n.d.). Menthyl nicotinate synthesis process.

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Application Note: Methyl 4-(bromomethyl)nicotinate (M4BMN) in Bioconjugation

The following Application Note and Protocol guide details the use of Methyl 4-(bromomethyl)nicotinate (M4BMN) as a heterobifunctional linker. This guide is designed for researchers requiring a robust, hydrophilic alternative to standard benzyl-halide linkers.

Executive Summary

Methyl 4-(bromomethyl)nicotinate (M4BMN) is a specialized heterobifunctional linker utilized for the conjugation of thiol-containing biomolecules (e.g., cysteine-rich peptides, reduced antibodies) to amine-containing targets (e.g., lysine residues, N-terminal amines, or small molecule drugs).[1]

Unlike traditional phenyl-based linkers (e.g., benzyl halides), the pyridine core of M4BMN confers unique physicochemical properties:

-

Enhanced Hydrophilicity: The pyridine nitrogen increases water solubility, reducing the risk of conjugate aggregation—a common failure mode in Antibody-Drug Conjugates (ADCs).

-

Tunable Reactivity: The electron-withdrawing nature of the pyridine ring activates the bromomethyl group for rapid nucleophilic substitution (

) at physiological pH. -

Latent Carboxylate: The methyl ester serves as a stable precursor that can be unmasked (hydrolyzed) to a carboxylic acid for controlled EDC/NHS coupling, or reacted directly via aminolysis in specific synthetic workflows.

Chemical Mechanism & Logic

The Bifunctional Interface

M4BMN operates via two orthogonal reactive sites:

-

Site A (Electrophile 1 - Thiol Reactive): The 4-bromomethyl group functions as a picolyl halide. Due to the electron-deficient pyridine ring, the methylene carbon is highly electrophilic. It reacts selectively with thiols (sulfhydryls) at pH 7.0–8.0 to form a stable thioether bond.

-

Why this matters: The thioether linkage is non-cleavable in plasma, ensuring the payload remains attached during circulation.

-

-

Site B (Electrophile 2 - Amine Reactive Precursor): The 3-methyl ester is relatively inert to thiols but can be activated for amine coupling.

-

Route 1 (Standard): Hydrolysis to Nicotinic Acid derivative

EDC/NHS activation -

Route 2 (Direct): Direct aminolysis with potent nucleophiles (e.g., hydrazines) to form hydrazides.

-

Reaction Pathway Diagram

The following diagram illustrates the sequential conjugation workflow:

Caption: Sequential conjugation strategy using M4BMN. Step 1: Thiol alkylation. Step 2: Ester hydrolysis and Amine coupling.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: M4BMN is an alkylating agent. Handle in a fume hood.

-

Solvent: Dissolve M4BMN in anhydrous DMSO or DMF.

-

Concentration: Prepare a 50 mM stock solution.

-

Calculation: MW of Methyl 4-(bromomethyl)nicotinate

230.06 g/mol . -

Example: Dissolve 11.5 mg in 1 mL DMSO.

-

-

Storage: Store aliquots at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.

Protocol B: Step 1 - Thiol Conjugation (Thioether Formation)

This step couples the linker to a cysteine-containing biomolecule (e.g., reduced antibody or peptide).

Reagents:

-

Target Biomolecule (reduced, containing free -SH).

-

Conjugation Buffer: PBS (pH 7.2–7.5) + 1-5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

-

M4BMN Stock (50 mM in DMSO).

Procedure:

-

Equilibration: Adjust the protein solution to 1–5 mg/mL in Conjugation Buffer.

-

Addition: Add a 5-10 molar excess of M4BMN stock to the protein solution.

-

Critical: Ensure the final organic solvent concentration (DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight, protected from light.

-

Quenching (Optional): Add excess cysteine or mercaptoethanol to scavenge unreacted linker.

-

Purification: Remove excess linker using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

-

Result:Protein-S-CH2-Py-COOMe (Thioether-Ester Intermediate).

-

Protocol C: Step 2 - Ester Hydrolysis & Amine Coupling

This step converts the methyl ester into an amide linkage with a second molecule (e.g., a drug or fluorophore).

Phase 1: Hydrolysis (Unmasking the Acid)

-

pH Adjustment: Adjust the purified Intermediate solution to pH 9.0 using 1M NaOH or LiOH.

-

Note: Methyl esters on pyridine rings hydrolyze more readily than phenyl esters due to the electron-withdrawing nitrogen.

-

-

Incubation: Incubate at RT for 1–2 hours. Monitor by LC-MS if possible (mass shift: -14 Da).

-

Neutralization: Adjust pH back to 6.0 using 1M HCl.

-

Result:Protein-S-CH2-Py-COOH (Acid Intermediate).

-

Phase 2: Activation & Coupling

-

Activation: Add EDC (10 eq) and NHS (25 eq) to the Acid Intermediate.

-

Incubation: React for 15–30 minutes at RT to form the active NHS-ester.

-

Coupling: Add the Amine-Target (e.g., drug with primary amine) in Borate or Carbonate buffer (pH 8.0–8.5).

-

Final Incubation: React for 2–4 hours at RT.

-

Final Purification: Size Exclusion Chromatography (SEC) to isolate the final conjugate.

Analytical Validation & Data Presentation

To ensure protocol success, the following quality control steps are mandatory.

Mass Spectrometry (LC-MS)

Monitor the mass shift of the peptide/protein.

| Step | Species | Expected Mass Change ( |

| 1 | Thiol Alkylation | + 149.15 Da (Addition of Pyridine-Ester moiety - HBr) |

| 2 | Hydrolysis | - 14.03 Da (Loss of Methyl group, gain of H) |

| 3 | Amide Coupling | + MW of Amine Target - 18.02 (Loss of H2O) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield (Step 1) | Oxidation of thiols (Disulfide formation). | Pre-treat protein with TCEP; include EDTA in buffers. |

| Precipitation | Hydrophobicity of the linker or high DMSO. | The Pyridine ring mitigates this, but ensure DMSO < 10%. Dilute protein. |

| No Reaction (Step 2) | Incomplete hydrolysis of methyl ester. | Increase pH to 9.5 or extend hydrolysis time. Ensure ester is not sterically hindered. |

| Linker Hydrolysis | Bromide hydrolysis before conjugation. | Use fresh M4BMN stock. Do not store in aqueous buffer. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text for heterobifunctional linker chemistry and ester hydrolysis protocols).

-

Kalia, J., & Raines, R. T. (2010).[5] Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. (Review of chemical strategies including alkylation and acylation).

-

Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives in organic synthesis.[3][6] Angewandte Chemie International Edition. (Context on the reactivity of picolyl halides and nicotinic esters).

-

BenchChem. (2025).[1][2] General Protocols for Benzyl/Picolyl Halide Linkers. (General industrial protocols for halomethyl-aromatic linkers).

-

[1]

-

Disclaimer: This document is for research use only. Methyl 4-(bromomethyl)nicotinate is a chemical reagent and should be handled with appropriate personal protective equipment (PPE).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 5. One moment, please... [jbino.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Synthesis of antibody-drug conjugates using nicotinic acid linkers

Application Note: Precision Synthesis of Antibody-Drug Conjugates using Nicotinic Acid Linkers (HyNic System)

Executive Summary

While maleimide-thiol and NHS-amine chemistries dominate the Antibody-Drug Conjugate (ADC) landscape, they suffer from limitations regarding stability (retro-Michael addition) and heterogeneity. This guide details the synthesis of ADCs using 6-Hydrazinonicotinic Acid (HyNic) linkers.

Unlike aliphatic hydrazones (which are acid-labile and often release payload prematurely), the HyNic system pairs with 4-Formylbenzamide (4FB) to form a bis-aryl hydrazone bond.[1] This linkage provides three critical advantages for high-stakes drug development:

-

Hyper-Stability: The conjugated bond is stable across pH 2.0–10.0 and withstands 95°C, preventing systemic shedding.

-

Self-Validating Quantitation: The formation of the bis-aryl hydrazone creates a unique chromophore (

= 354 nm), allowing real-time, non-destructive calculation of the Drug-to-Antibody Ratio (DAR) without mass spectrometry. -

Solubility Enhancement: The pyridine ring inherent to the nicotinic acid structure improves the hydrophilicity of the linker-payload complex, reducing aggregation of hydrophobic cytotoxic payloads (e.g., PBDs, Tubulysins).

Mechanistic Principles

The core chemistry relies on the reaction between an aromatic hydrazine (HyNic) on the antibody and an aromatic aldehyde (4FB) on the drug-linker (or vice versa).

The Nicotinic Acid Advantage:

The nicotinic acid backbone acts as an electron-deficient spacer. When the hydrazine moiety at the 6-position reacts with the aldehyde, the resulting delocalized

Visualizing the Conjugation Pathway

Figure 1: The convergent synthesis workflow. The HyNic moiety (derived from nicotinic acid) and 4FB moiety fuse to create a stable, UV-traceable bond.

Detailed Protocol: HyNic-ADC Synthesis

Prerequisites:

-

Antibody: IgG1 or IgG4 (Concentration > 2.0 mg/mL in PBS).

-

Payload: Amine-functionalized cytotoxic drug (or commercially available 4FB-drug-linker).

-

Reagents: S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone), S-4FB (Succinimidyl 4-formylbenzoate).[1]

-

Catalyst: Aniline (100 mM stock).

Phase A: Antibody Modification (Incorporating the Nicotinic Acid Linker)

-

Buffer Exchange: Exchange antibody into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Avoid amine-containing buffers (Tris, Glycine) as they compete with the NHS ester.

-

Linker Activation: Dissolve S-HyNic in anhydrous DMF to 10 mg/mL.

-

Reaction:

-

Add 5–10 molar equivalents of S-HyNic to the antibody solution.

-

Note: The nicotinic acid derivative is relatively hydrophobic; ensure DMF volume does not exceed 10% of total reaction volume to prevent mAb precipitation.

-

-

Incubation: Incubate at Room Temperature (RT) for 2 hours with gentle agitation.

-

Purification: Desalt using a Zeba Spin Column (40K MWCO) equilibrated in Conjugation Buffer (100 mM Citrate, 150 mM NaCl, pH 6.0).

-

Critical Step: The pH switch to 6.0 is vital. The HyNic protecting group (acetone hydrazone) hydrolyzes readily at pH 6.0, exposing the reactive hydrazine.

-

Phase B: Payload Functionalization (If not pre-conjugated)

-

Dissolve amine-bearing drug in DMF/DMSO.

-

Add 2.0 equivalents of S-4FB (aldehyde linker).

-

Incubate for 2 hours at RT.

-

Purify via HPLC (C18 column) to remove excess linker and hydrolysis byproducts. Lyophilize the 4FB-Drug.

Phase C: Conjugation (The Bis-Aryl Hydrazone Formation)

-

MSR Check (Optional but Recommended): Verify HyNic incorporation on the mAb using 2-sulfobenzaldehyde (2-SBA) assay. Target 3–5 HyNic groups per mAb.

-

Mixing: Add 5–8 equivalents of 4FB-Drug (from Phase B) to the HyNic-mAb (from Phase A).

-

Catalysis: Add Aniline to a final concentration of 10 mM.

-

Why Aniline? It forms a transient Schiff base with the aldehyde (aniline Schiff base), which is more electrophilic than the aldehyde itself, accelerating the reaction with the nicotinic hydrazine by 10-100 fold.

-

-

Incubation: Incubate for 2–4 hours at RT or O/N at 4°C.

-

Final Purification: Remove excess free drug using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Self-Validating QC: The 354 nm Check

Unlike maleimide conjugations where DAR determination requires Hydrophobic Interaction Chromatography (HIC) or Mass Spec (LC-MS), the nicotinic acid-based HyNic system provides a spectroscopic signature.

Protocol:

-

Measure Absorbance of the purified ADC at 280 nm (

) and 354 nm ( -

Use the following variables:

- (for IgG)

- (The bis-aryl bond extinction coefficient)

Calculation:

Note: The factor 0.23 accounts for the absorbance of the bis-aryl hydrazone at 280 nm relative to 354 nm.

Comparative Data: Nicotinic Acid vs. Standard Linkers

| Feature | Nicotinic Acid (HyNic) | Maleimide (mc-ValCit) | Aliphatic Hydrazone |

| Linkage Type | Bis-Aryl Hydrazone | Thioether | Alkyl Hydrazone |

| Stability (Plasma) | High (>95% after 7 days) | Moderate (Exchange with Albumin) | Low (pH dependent) |

| Thermostability | Stable up to 95°C | Degrades > 50°C | Labile |

| Quantification | UV (354 nm) | HIC / LC-MS | LC-MS |

| Solubility | High (Pyridine Ring) | Low (Alkyl Chain) | Moderate |

Troubleshooting & Optimization

-

Precipitation during conjugation: The 4FB-drug is often hydrophobic. Ensure the final organic solvent (DMSO/DMF) concentration is 5–10%. If precipitation persists, add propylene glycol (up to 20%) to the reaction buffer.

-

Low DAR:

-

Check the age of the S-HyNic reagent (hydrolyzes in moisture).

-

Ensure the pH during conjugation is 6.0 (optimal for aniline catalysis). At pH > 7.0, the reaction slows significantly.

-

-

Aggregation: If the ADC aggregates, the nicotinic acid linker might not be sufficient to mask a very hydrophobic payload (like PBD). Consider using a PEGylated variant (PEG4-HyNic) to increase hydrodynamic radius and solubility.

References

-

SoluLink (Now Vector Laboratories). Protein-Protein Conjugation Using Bis-Aryl Hydrazone Chemistry.Link

-

Dirksen, A., et al. (2006). "Nucleophilic Catalysis of Hydrazone Formation: Evolutionary Insights." Angewandte Chemie International Edition.Link

-

Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody-Drug Conjugates: The Frontier of ADC Development." Bioconjugate Chemistry.[1][2][3][4]Link

-

BroadPharm. ADC Linkers: Cleavable vs Non-Cleavable Mechanisms.Link

-

Interchim. S-HyNic Bioconjugation Technical Manual.Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Azaisoindolinone Scaffolds: Reaction of Methyl 4-(bromomethyl)nicotinate with Primary Amines

Executive Summary

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (azaisoindolinone) core is a privileged bicyclic pharmacophore in modern drug discovery, prominently featured in the design of potent hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy[1]. The most convergent and scalable strategy to construct this scaffold relies on a one-pot tandem reaction between methyl 4-(bromomethyl)nicotinate and primary amines[2]. This application note details the mechanistic rationale, experimental design, and validated step-by-step protocol for executing this cascade reaction with high fidelity.

Mechanistic Causality & Reaction Design

The transformation is a one-pot cascade driven by two distinct kinetic events:

-

Intermolecular

Alkylation: The primary amine acts as a nucleophile, displacing the benzylic-like bromide at the C4 position of the pyridine ring. -

Intramolecular Lactamization: The newly formed secondary amine undergoes an intramolecular nucleophilic acyl substitution (amidation) with the adjacent C3 methyl ester, releasing methanol and forming the thermodynamically stable 5-membered lactam.

The "Free Base" Instability Problem

Methyl 4-(bromomethyl)nicotinate is commercially supplied and stored as a hydrobromide salt[3]. The free base of a bromomethylpyridine is highly unstable; the nucleophilic pyridine nitrogen of one molecule will rapidly attack the highly electrophilic bromomethyl group of another, leading to spontaneous polymerization. Therefore, the substrate must be neutralized in situ at 0 °C using a non-nucleophilic base (e.g., DIPEA) immediately prior to the addition of the primary amine.

Thermodynamic Control of the Cascade

The initial

Tandem SN2 and intramolecular amidation pathway forming the azaisoindolinone core.

Optimization of Cascade Reaction Conditions

To maximize the yield of the bicyclic product and minimize intermolecular side reactions, solvent and base selection are critical. The table below summarizes the causality behind condition optimization.

| Solvent | Base | Temperature Profile | Yield (%) | Mechanistic Rationale & Notes |

| DMF | DIPEA (3.0 eq) | RT (2h) | 82 - 89 | Optimal. High dielectric constant accelerates |

| Acetonitrile | RT (4h) | 75 - 80 | Heterogeneous system. Requires vigorous stirring; slower | |

| THF | RT (2h) | 60 - 65 | Sub-optimal. Lower boiling point often leads to incomplete cyclization (stalled intermediate). |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure the

Reagents Required

-

Methyl 4-(bromomethyl)nicotinate hydrobromide (1.0 eq)[3]

-

Primary Amine (

) (1.1 eq) -

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

-

5% Aqueous Lithium Chloride (

) solution

Step-by-Step Methodology

-

Substrate Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen (

) atmosphere, suspend Methyl 4-(bromomethyl)nicotinate hydrobromide (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. -

In Situ Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 5 minutes. Causality: 1.0 eq neutralizes the pyridine hydrobromide, 1.0 eq will neutralize the HBr generated during the

, and 1.0 eq acts as a buffer to maintain nucleophilicity. Stir for 10 minutes. - Alkylation: Add the primary amine (1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

In-Process Control (IPC 1): Stir at room temperature for 2 hours. Sample the reaction and analyze via LC-MS. Validation: You must observe the complete disappearance of the starting material mass and the appearance of the secondary amine intermediate (

for the uncyclized mass). Do not proceed to heating until this is confirmed. -

Thermal Lactamization: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir at 80 °C for 4 to 6 hours.

-

In-Process Control (IPC 2): Analyze via LC-MS. Validation: The intermediate mass should be fully converted to the final product mass (

Da, corresponding to the loss of methanol). -

Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer with 5% aqueous

solution (3 x 5 volumes). Causality: DMF is highly water-miscible but can partition into EtOAc. The -

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (typically 0% to 10% MeOH in DCM) to afford the pure 2-alkyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Step-by-step experimental workflow for the one-pot cascade synthesis.

References

-

Liu, B., et al. "Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors." Bioorganic Chemistry, 2025.[Link]

-

Xu, D., et al. "A Convergent Synthesis of HPK1 Inhibitor GNE-6893 via Palladium-Catalyzed Functionalization of a Tetrasubstituted Isoquinoline." Organic Process Research & Development, 2023.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 139034304, Methyl 4-(bromomethyl)nicotinate hydrobromide." PubChem, 2025.[Link]

Sources

- 1. Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl 4-(bromomethyl)nicotinate hydrobromide | C8H9Br2NO2 | CID 139034304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Site-Selective Functionalization of Peptides with Methyl 4-(bromomethyl)nicotinate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Cysteine-Directed Thioether Ligation and Downstream Bioconjugation

Executive Summary

In the rapidly expanding field of targeted therapeutics and chemical biology, the site-selective modification of peptides remains a cornerstone technology for developing peptide-drug conjugates, PROTACs, and imaging probes[1]. Among the canonical amino acids, cysteine is the premier candidate for chemoselective bioconjugation due to its low natural abundance and the distinct, highly reactive nucleophilicity of its sulfhydryl group[2].

This application note details a robust, self-validating protocol for the site-selective functionalization of cysteine-containing peptides using Methyl 4-(bromomethyl)nicotinate . By leveraging the highly electrophilic nature of the bromomethyl-pyridine scaffold, researchers can achieve rapid, quantitative thioether ligation while simultaneously introducing a versatile nicotinate handle for downstream structural diversification.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The design of this protocol is grounded in the following physicochemical principles:

-

Electrophilic Activation: Methyl 4-(bromomethyl)nicotinate features a bromomethyl group attached to an electron-deficient pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the methyl ester significantly lowers the activation energy for nucleophilic attack, making it a vastly superior electrophile compared to unactivated alkyl halides[3].

-

Chemoselectivity via pH Control: The pKa of a typical cysteine thiol is approximately 8.3, whereas the primary amine of lysine has a pKa of ~10.5. By strictly buffering the reaction at pH 7.5 to 8.0 , we ensure a sufficient molar fraction of cysteine exists as the highly nucleophilic thiolate anion, while lysine residues remain fully protonated and unreactive[2].

-

Orthogonal Reducing Agents: Disulfide reduction is mandatory prior to alkylation. We mandate the use of TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or

-mercaptoethanol. TCEP is a phosphine-based reducing agent that lacks a thiol group, ensuring it will not competitively consume the bromomethyl electrophile during the conjugation step.

Workflow of site-selective cysteine alkylation using Methyl 4-(bromomethyl)nicotinate.

Quantitative Data & Reaction Parameters

To facilitate rapid experimental design, the physicochemical properties of the reagent and the optimization matrix for the conjugation are summarized below.

Table 1: Reagent Specifications & Expected Mass Shifts

| Parameter | Specification / Value |

| Reagent Name | Methyl 4-(bromomethyl)nicotinate hydrobromide[4] |

| Molecular Weight (Salt) | 310.97 g/mol |

| Target Residue | Cysteine (Thiolate) |

| Reaction Mechanism | SN2 Displacement |

| Expected Mass Shift (LC-MS) | +150.06 Da (Addition of C8H8NO2 moiety) |

Table 2: Buffer & pH Optimization Matrix

| pH Range | Buffer System | Cysteine Alkylation Yield | Lysine Cross-Reactivity | Recommendation |

| 6.0 - 6.5 | MES | Low (< 40%) | None | Avoid (Thiol mostly protonated) |

| 7.5 - 8.0 | HEPES / PBS | Optimal (> 95%) | Trace (< 1%) | Ideal Operating Window |

| 9.0 - 9.5 | Borate | High | High (> 15%) | Avoid (Loss of chemoselectivity) |

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to subsequent steps.

Phase 1: Peptide Preparation and Reduction

-

Solubilization: Dissolve the target peptide in thoroughly degassed Buffer A (50 mM HEPES, 150 mM NaCl, pH 7.8) to a final concentration of 1 mM. Note: Degassing prevents spontaneous re-oxidation of thiols.

-

Reduction: Add 10 molar equivalents of TCEP hydrochloride (prepared as a 100 mM stock in water, neutralized to pH 7.0).

-

Incubation: Incubate the mixture at room temperature for 30 minutes with gentle agitation.

-

Validation Checkpoint 1 (Ellman's Assay): Remove a 5 µL aliquot and react with DTNB (Ellman's reagent). A strong yellow absorbance at 412 nm confirms successful generation of free sulfhydryls.

Phase 2: Electrophilic Conjugation

-

Reagent Preparation: Prepare a fresh 50 mM stock of Methyl 4-(bromomethyl)nicotinate hydrobromide in anhydrous DMSO. Caution: The reagent is moisture-sensitive and highly lachrymatory; prepare immediately before use.

-

Alkylation: Add 5 molar equivalents of the bromomethyl reagent to the reduced peptide solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent peptide precipitation.

-

Reaction: Incubate at room temperature for 1 to 2 hours in the dark.

-

Validation Checkpoint 2 (LC-MS): Inject a 2 µL sample into an LC-MS system. The reaction is complete when the starting peptide mass is depleted and a single major peak corresponding to [M + 150.06 Da] is observed.

Phase 3: Quenching and Purification

-

Quenching: Terminate the reaction by adding a vast excess (50 equivalents) of a scavenger thiol, such as

-mercaptoethanol or free cysteine, and incubate for 15 minutes. This neutralizes any unreacted electrophile. -

Purification: Purify the nicotinate-functionalized peptide via Preparative RP-HPLC using a standard Water/Acetonitrile gradient supplemented with 0.1% TFA.

-

Lyophilization: Flash-freeze the collected fractions and lyophilize to obtain the stable, functionalized peptide powder.

Downstream Applications: The Nicotinate Handle

The true power of Methyl 4-(bromomethyl)nicotinate lies in the subsequent utility of the installed nicotinate ester. The methyl ester acts as a stable protecting group during the initial alkylation but can be selectively hydrolyzed to a free carboxylic acid. This generates a bio-orthogonal handle for standard amide coupling (e.g., HATU/DIPEA) to attach fluorophores, PEG chains, or E3-ligase binders for PROTAC development.

Downstream applications of the nicotinate handle for advanced bioconjugation.

References

- Methyl 4-(bromomethyl)

- Source: PubMed Central (National Institutes of Health)

- Source: Chemical Society Reviews (RSC Publishing)

- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates Source: Open Exploration Publishing URL

Sources

- 1. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 3. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-(bromomethyl)nicotinate hydrobromide | C8H9Br2NO2 | CID 139034304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Design and Synthesis of Targeted Fluorescent Probes Utilizing Methyl 4-(bromomethyl)nicotinate

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioconjugation, Molecular Imaging, and Targeted Probe Synthesis.

Introduction & Strategic Rationale

The development of targeted fluorescent probes requires highly efficient, bifunctional building blocks that can bridge a reporting fluorophore with a biologically active targeting moiety. Methyl 4-(bromomethyl)nicotinate serves as an exceptional bifunctional linker in this context. While its regioisomers (such as the 5- and 6-substituted variants) have been extensively utilized to synthesize histone deacetylase (HDAC) inhibitors[1],[2], Raman imaging agents[3], and MRI contrast agents[4], the 4-substituted isomer provides a unique spatial vector.

Positioning the bromomethyl group at the 4-position of the pyridine ring alters the dihedral angle of the attached fluorophore. This specific geometry is highly advantageous when designing probes for deep, narrow enzymatic pockets (such as the 14 Å channel of HDAC enzymes), as it prevents steric clash between the bulky fluorophore core and the rim of the target binding site.

Mechanistic Insights & Probe Design

The utility of Methyl 4-(bromomethyl)nicotinate relies on two orthogonal reactive sites:

-

The Electrophilic Bromomethyl Group (

): The electron-withdrawing nature of the pyridine ring renders the benzylic carbon highly electrophilic. This allows for rapid -

The Methyl Ester (

): Acting as a masked pharmacophore, the ester is stable under the mildly basic conditions of the

Causality in Reaction Design:

Direct alkylation of complex fluorophores with benzylic bromides often suffers from sluggish kinetics and competing side reactions (e.g., quaternary ammonium salt formation if tertiary amine bases are used). To circumvent this, our protocol employs a Finkelstein-accelerated

Synthetic Workflow & Visualization

The following workflow outlines the two-stage transformation of a generic amine-bearing fluorophore into a targeted, pharmacologically active probe.

Fig 1. Workflow for synthesizing targeted fluorescent probes via a bifunctional nicotinate.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Finkelstein-Accelerated Fluorophore Conjugation

Objective: Covalently link an amine-functionalized fluorophore to the nicotinate core.

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Bromomethyl nicotinates are moisture-sensitive and lachrymatory; perform all steps in a fume hood.

-

Reagent Assembly: Dissolve the amine-functionalized fluorophore (1.0 eq, e.g., 0.5 mmol) in 10 mL of anhydrous Acetonitrile (MeCN).

-

Base & Catalyst Addition: Add finely powdered, oven-dried

(3.0 eq, 1.5 mmol) and catalytic KI (0.1 eq, 0.05 mmol). Stir at room temperature for 10 minutes. -

Electrophile Addition: Dissolve Methyl 4-(bromomethyl)nicotinate (1.1 eq, 0.55 mmol) in 2 mL of MeCN. Add this solution dropwise over 5 minutes at 0 °C to prevent exothermic degradation of the fluorophore.

-

Thermal Activation: Heat the reaction mixture to 60 °C under continuous stirring for 4 hours.

-

Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 6:4). The protocol is validated when the starting fluorophore spot (typically

) disappears, and a new, highly fluorescent product spot emerges ( -

Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Pharmacophore Activation (Hydroxylaminolysis)

Objective: Convert the methyl ester into a zinc-binding hydroxamic acid for enzyme targeting[2].

-

Reagent Preparation: In a separate vial, mix 50% aqueous hydroxylamine (

, 20.0 eq) with NaOH (10.0 eq) at 0 °C to generate the highly nucleophilic free hydroxylamine base. -

Reaction: Dissolve the purified conjugate from Protocol A (1.0 eq) in a 1:1 mixture of Methanol/THF (5 mL). Add the hydroxylamine solution dropwise.

-

Incubation: Stir at room temperature for 2 hours.

-

Self-Validation (IPC): Perform LC-MS analysis. The system is validated when the mass spectrum shows a complete shift from the ester mass

to the hydroxamic acid mass -

Isolation: Carefully quench the reaction with 1M HCl at 0 °C until the pH reaches 6.0. Extract the precipitated fluorescent probe with Ethyl Acetate, dry over

, and purify via preparative HPLC.

Quantitative Data Presentation

To demonstrate the necessity of the specific reagents chosen in Protocol A, Table 1 summarizes the optimization data for the

Table 1: Optimization of

| Solvent | Base | Additive (Catalyst) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| DMF | None | 80 | 12 | 45 | High degree of quaternary ammonium salt side-products. | |

| THF | DIPEA | None | 65 | 16 | 52 | Sluggish kinetics due to poor solubility of intermediate species. |

| MeCN | None | 60 | 8 | 71 | Clean reaction, but prolonged heating caused minor fluorophore bleaching. | |

| MeCN | KI (10 mol%) | 60 | 4 | 89 | Optimal. Finkelstein acceleration reduced time and prevented degradation. |

References

1.[4] Title: Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation Source: nih.gov URL: 2.[1] Title: Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease Source: nih.gov URL: 3.[3] Title: Ratiometric imaging of minor groove binders in mammalian cells using Raman microscopy Source: researchgate.net URL: 4.[2] Title: Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells Source: nih.gov URL:

Sources

- 1. Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with Methyl 4-(bromomethyl)nicotinate

Welcome to the technical support center for optimizing alkylation reactions using Methyl 4-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.